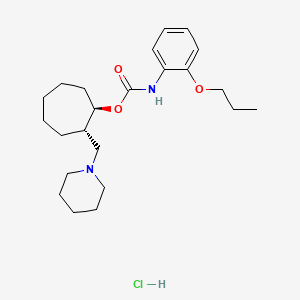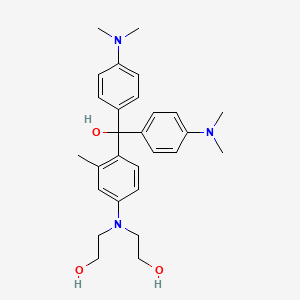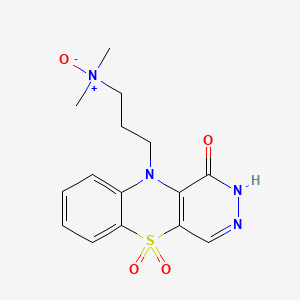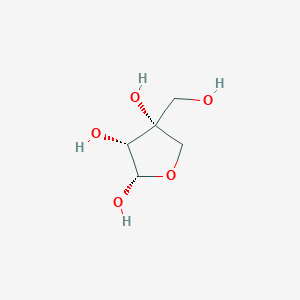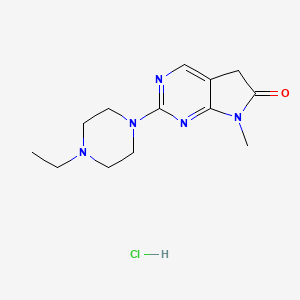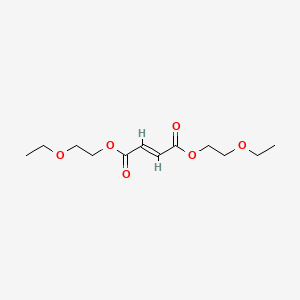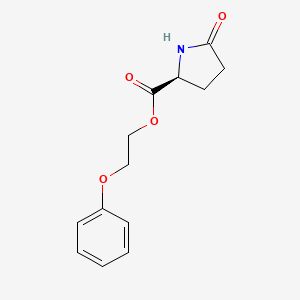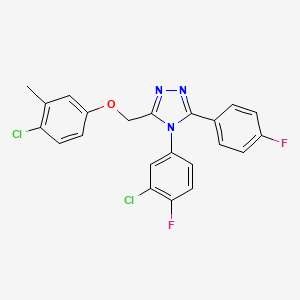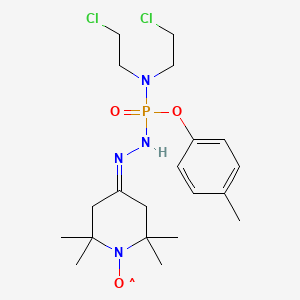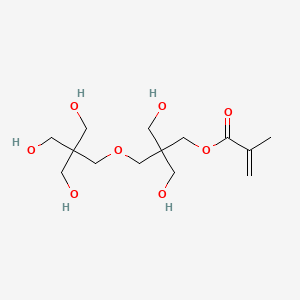
2-Propenoic acid, 2-methyl-, ester with 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is a complex organic compound. It is a derivative of 2-propenoic acid, commonly known as acrylic acid, and is esterified with a polyol, 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol). This compound is known for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) typically involves the esterification of 2-propenoic acid with the polyol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and medical devices.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical research, including drug delivery systems and tissue engineering.
Medicine: It is employed in the development of hydrogels and other biomaterials for medical applications.
Industry: The compound is used in the production of high-performance materials, such as resins and composites, due to its excellent mechanical properties and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) involves its interaction with various molecular targets and pathways. In polymer chemistry, the compound undergoes polymerization reactions to form long-chain polymers. In biological systems, it can interact with cellular components, facilitating drug delivery and tissue regeneration.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, methyl ester:
2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester:
2-Propenoic acid, 2-methyl-, hexadecyl ester: This compound has a long alkyl chain, making it more hydrophobic and suitable for different applications.
Uniqueness
2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is unique due to its polyol ester structure, which imparts enhanced mechanical properties and chemical resistance. Its biocompatibility and versatility in various applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
97953-20-3 |
|---|---|
Formule moléculaire |
C14H26O8 |
Poids moléculaire |
322.35 g/mol |
Nom IUPAC |
[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H26O8/c1-11(2)12(20)22-10-14(6-18,7-19)9-21-8-13(3-15,4-16)5-17/h15-19H,1,3-10H2,2H3 |
Clé InChI |
ARLZPYTZGIRZMB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(CO)(CO)COCC(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


